molecular formula C5H11NOS B12905755 Carbamothioic acid, methyl-, O-propyl ester CAS No. 88568-70-1

Carbamothioic acid, methyl-, O-propyl ester

Cat. No.: B12905755
CAS No.: 88568-70-1
M. Wt: 133.21 g/mol
InChI Key: MEYPXIMYCKNUOB-UHFFFAOYSA-N
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Description

O-Propyl methylcarbamothioate is an organic compound with the molecular formula C5H11NOS. It is a member of the carbamothioate family, which are esters of carbamothioic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Propyl methylcarbamothioate can be synthesized through the reaction of methyl isothiocyanate with propyl alcohol. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbamothioate ester.

Industrial Production Methods

In industrial settings, the production of O-Propyl methylcarbamothioate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

O-Propyl methylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can replace the propyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various alkyl or aryl carbamothioates.

Scientific Research Applications

O-Propyl methylcarbamothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate and thiocarbamate derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of O-Propyl methylcarbamothioate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or pesticidal effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • O-Ethyl methylcarbamothioate
  • O-Butyl methylcarbamothioate
  • O-Isopropyl methylcarbamothioate

Uniqueness

O-Propyl methylcarbamothioate is unique due to its specific alkyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and effectiveness in various applications.

Properties

CAS No.

88568-70-1

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

O-propyl N-methylcarbamothioate

InChI

InChI=1S/C5H11NOS/c1-3-4-7-5(8)6-2/h3-4H2,1-2H3,(H,6,8)

InChI Key

MEYPXIMYCKNUOB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=S)NC

Origin of Product

United States

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